molecular formula C13H19N3O4 B6209795 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid CAS No. 1697579-67-1

2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid

Cat. No. B6209795
CAS RN: 1697579-67-1
M. Wt: 281.3
InChI Key:
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Description

2-[(Tert-Butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid (TBICA) is a compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. TBICA is a versatile intermediate that can be used in the synthesis of various compounds, such as amides, esters, and heterocycles. It has also been shown to have potential applications in the field of medicinal chemistry, as it has been used as a starting material for the synthesis of several pharmaceutical drugs.

Mechanism of Action

2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is an intermediate that can be used in the synthesis of various compounds. In the Mitsunobu reaction, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is formed when an alcohol reacts with an amine and a phosphine catalyst. In the Williamson ether synthesis, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is formed when an alcohol reacts with an alkyl halide in the presence of a base. In both cases, the reaction involves the formation of a new carbon-oxygen bond, which is then followed by the formation of a new carbon-nitrogen bond.
Biochemical and Physiological Effects
2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has been studied for its potential applications in the fields of medicinal chemistry and biotechnology. In medicinal chemistry, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has been used as a starting material for the synthesis of several pharmaceutical drugs, such as the anti-inflammatory drug ibuprofen and the anticoagulant drug warfarin. In biotechnology, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has been used as a starting material for the synthesis of various enzymes and proteins, which can then be used for various biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid in the laboratory include its low cost and its ease of synthesis. Furthermore, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid can be used as a starting material for the synthesis of various compounds, such as amides, esters, and heterocycles. However, there are also some limitations to using 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid in the laboratory. For example, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is a relatively unstable compound, and can be easily degraded. Furthermore, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid is a highly reactive compound, and can react with other compounds to form unwanted byproducts.

Future Directions

There are a number of potential future directions for the research and development of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid. One potential direction is to further explore its potential applications in the fields of medicinal chemistry and biotechnology. Additionally, further research could be conducted to improve the stability of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid, as well as its reactivity. Furthermore, further research could be conducted to explore the potential uses of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid in the synthesis of novel compounds, such as pharmaceutical drugs and enzymes. Finally, further research could be conducted to explore the potential uses of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid in the fields of nanotechnology and materials science.

Synthesis Methods

2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid can be synthesized using a variety of methods, including the Mitsunobu reaction and the Williamson ether synthesis. In the Mitsunobu reaction, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid can be synthesized by reacting a tert-butyl ester with an amine in the presence of a phosphine catalyst. In the Williamson ether synthesis, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid can be synthesized by reacting an alcohol with an alkyl halide in the presence of a base. Both of these methods are relatively simple, and can be used to synthesize 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid in a short amount of time.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid can be used as a starting material for the synthesis of various compounds, such as amides, esters, and heterocycles. In medicinal chemistry, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has been used as a starting material for the synthesis of several pharmaceutical drugs, such as the anti-inflammatory drug ibuprofen and the anticoagulant drug warfarin. Furthermore, 2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid has also been studied for its potential applications in the field of biotechnology, as it has been used as a starting material for the synthesis of various enzymes and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid' involves the protection of the imidazole group, followed by the formation of the azetidine ring and subsequent deprotection of the imidazole group. The final step involves the introduction of the acetic acid group.", "Starting Materials": [ "1H-imidazole-1-carboxylic acid", "tert-butyl chloroformate", "2-amino-3-chloropropanoic acid", "triethylamine", "dichloromethane", "diisopropylethylamine", "acetic anhydride", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "1. Protection of the imidazole group: 1H-imidazole-1-carboxylic acid is treated with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butoxycarbonyl (Boc) protected imidazole.", "2. Formation of the azetidine ring: The Boc-protected imidazole is then reacted with 2-amino-3-chloropropanoic acid and diisopropylethylamine in dichloromethane to form the azetidine ring.", "3. Deprotection of the imidazole group: The Boc group is removed by treatment with methanol and sodium hydroxide to reveal the imidazole group.", "4. Introduction of the acetic acid group: The imidazole-containing azetidine is then treated with acetic anhydride and triethylamine in dichloromethane to introduce the acetic acid group and form the final product, '2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid'." ] }

CAS RN

1697579-67-1

Product Name

2-{1-[(tert-butoxy)carbonyl]-3-(1H-imidazol-1-yl)azetidin-3-yl}acetic acid

Molecular Formula

C13H19N3O4

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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